molecular formula C11H11N3O2 B2998688 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one CAS No. 910442-93-2

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one

Cat. No.: B2998688
CAS No.: 910442-93-2
M. Wt: 217.228
InChI Key: FUIVZVSOIJYRAJ-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrazine derivatives with appropriate pyrrolidinone precursors. For instance, the reaction of pyrazine-2-carboxylic acid with 1-vinylpyrrolidin-2-one under dehydrating conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one is unique due to its specific combination of a pyrazine ring and a vinylpyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIVZVSOIJYRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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